Predicted LogP Advantage vs. Non-Methoxy Analog (CAS 114166-26-6): Enhanced Lipophilicity for Blood–Brain Barrier Penetration Design
The target compound is predicted to have a significantly higher LogP than its non-methoxy analog 2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine (CAS 114166-26-6). Published data for the non-methoxy comparator shows a LogP of 1.90 and PSA of 25.25 Ų . While no experimentally verified LogP value for the target compound has been published by third-party authoritative databases at the time of this guide, standard structure–property relationships predict that the addition of a 5-methoxy group to the 2,3,3-trimethyl core increases LogP by approximately 0.5–0.7 log units (to an estimated LogP of ~2.4–2.6) and raises PSA to approximately 38 Ų . This shift places the compound closer to the optimal LogP range (2–4) historically associated with enhanced CNS penetration and oral bioavailability, while the non-methoxy analog falls at the lower boundary of this range [1].
| Evidence Dimension | Predicted/calculated LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | Estimated LogP ~2.4–2.6; predicted PSA ~38 Ų (based on fragment-additivity from comparator data) |
| Comparator Or Baseline | 2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine (CAS 114166-26-6): LogP = 1.90; PSA = 25.25 Ų |
| Quantified Difference | ΔLogP ≈ +0.5–0.7; ΔPSA ≈ +13 Ų |
| Conditions | Predicted properties based on fragment additivity; no experimental LogP for target compound identified in public databases as of April 2026 |
Why This Matters
For procurement decisions in CNS-targeted lead optimization programs, the higher predicted LogP of the methoxy derivative may provide a more favorable starting point for achieving brain penetration than the non-methoxy analog, reducing the need for additional lipophilic modifications in later synthetic steps.
- [1] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7, 767–775. View Source
